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Compound of Interest

Compound Name: Sativan

Cat. No.: B030306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

stereochemistry of Sativan, a naturally occurring isoflavan. The document is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the chemical and physical properties of this compound.

Molecular Structure
Sativan, a member of the isoflavan class of flavonoids, possesses a core structure consisting

of a chroman ring system substituted with a dimethoxyphenyl group.[1][2] The systematic

IUPAC name for the naturally occurring enantiomer is (3R)-3-(2,4-dimethoxyphenyl)-3,4-

dihydro-2H-chromen-7-ol.[2]

Table 1: Chemical Identifiers for Sativan
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Identifier Value Source

IUPAC Name

(3R)-3-(2,4-

dimethoxyphenyl)-3,4-dihydro-

2H-chromen-7-ol

[2]

Chemical Formula C₁₇H₁₈O₄ [1][2]

Molecular Weight 286.32 g/mol [2][3]

CAS Number 41743-86-6 [2]

SMILES

COC1=CC(=C(C=C1)

[C@H]2CC3=C(C=C(C=C3)O)

OC2)OC

[2]

InChI

InChI=1S/C17H18O4/c1-19-

14-5-6-15(17(9-14)20-2)12-7-

11-3-4-13(18)8-16(11)21-10-

12/h3-6,8-9,12,18H,7,10H2,1-

2H3/t12-/m0/s1

[2][3]

InChIKey
TUXCLJQCYVCGDW-

LBPRGKRZSA-N
[2][3]

The molecular framework of Sativan is built upon an isoflavan skeleton, which is a derivative of

3-phenylchromen-4-one.[1] It is specifically classified as a 4'-O-methylated isoflavonoid due to

the methoxy groups attached to the phenyl substituent.[1]

Stereochemistry
The stereochemistry of Sativan is a critical aspect of its molecular identity, influencing its

biological activity. Sativan has a single chiral center located at the C3 position of the chroman

ring.

The naturally occurring form of Sativan is the (-)-enantiomer, which has been determined to

have an (R) absolute configuration at the C3 stereocenter.[2][3][4] This is denoted as (3R)-

Sativan. The stereochemistry is crucial for its interaction with biological targets.
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Sativan Molecular Structure Chiral Center (C3)
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Caption: Molecular structure of Sativan with the C3 stereocenter highlighted.

The determination of the absolute configuration is a key experimental step in the

characterization of natural products. The Cahn-Ingold-Prelog (CIP) priority rules are used to

assign the R/S descriptor to a chiral center.[5][6]

Table 2: Physicochemical Properties of Sativan (Predicted)
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Property Value Source

Water Solubility 0.015 g/L [1]

logP 3.13 [1]

pKa (Strongest Acidic) 9.78 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 3 [1]

Experimental Protocols for Structural Elucidation
The structural and stereochemical characterization of Sativan relies on a combination of

spectroscopic and chiroptical techniques. The following outlines the general methodologies

employed.

Sativan can be isolated from various plant sources, such as Medicago sativa (alfalfa) and

Sesbania grandiflora.[2][7] A general workflow for the isolation process is as follows:
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Plant Material (e.g., roots)

Extraction with a suitable solvent (e.g., methanol)

Filtration and Concentration

Solvent-Solvent Partitioning

Column Chromatography (e.g., Silica Gel)

Further Purification (e.g., HPLC)

Isolated Sativan
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Isolated Compound

Spectroscopic Analysis
(NMR, MS, IR, UV)

Stereochemical Analysis
(Optical Rotation, CD)Planar Structure Determination

Absolute Configuration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure
and Stereochemistry of Sativan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030306#sativan-molecular-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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